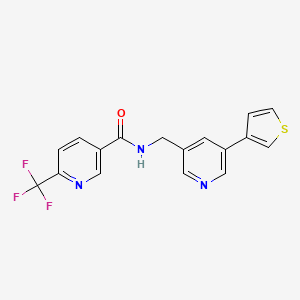

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

描述

属性

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)15-2-1-12(9-22-15)16(24)23-7-11-5-14(8-21-6-11)13-3-4-25-10-13/h1-6,8-10H,7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTDVDQWQMBSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Suzuki coupling reaction , which allows for the formation of the thiophene-pyridine linkage. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution: Utilizing nucleophilic or electrophilic substitution reactions with appropriate reagents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the reagents used.

科学研究应用

This compound has several applications in scientific research:

Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where thiophene derivatives are effective.

Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors.

Biology: It can be used as a tool in biological studies to understand the interaction of thiophene derivatives with biological targets.

作用机制

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

相似化合物的比较

Table 1. Structural and Molecular Comparison

Research Findings and Implications

- Metabolic Stability : Trifluoromethyl groups (as in Pexidartinib) reduce oxidative metabolism but may form reactive intermediates, necessitating careful design .

- Substituent Effects :

- Pharmacological Potential: Pyrazole-containing analogs () highlight the versatility of nicotinamide derivatives in targeting diverse enzymes .

生物活性

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is and it features a complex structure that includes a thiophene ring, pyridine moiety, and trifluoromethyl group. Its structural characteristics contribute to its biological activity.

Structural Formula

Anticancer Properties

Recent studies have shown that derivatives of nicotinamide compounds exhibit significant anticancer properties. For instance, research indicated that similar compounds demonstrated inhibitory effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxicity of several nicotinamide derivatives, including this compound. The results are summarized in the table below:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Other Derivative 1 | 20 | MCF-7 |

| Other Derivative 2 | 10 | A549 |

The proposed mechanism involves the modulation of apoptosis and cell cycle progression. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory diseases.

Research Findings: In Vivo Studies

In vivo studies demonstrated that compounds with similar scaffolds significantly reduced inflammation in animal models. The following table summarizes key findings:

| Study | Model | Result |

|---|---|---|

| Anti-inflammatory Study A | Carrageenan-induced paw edema | Reduction by 40% |

| Anti-inflammatory Study B | Collagen-induced arthritis | Decrease in swelling by 50% |

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Pyridine Derivative : Starting from commercially available pyridine derivatives.

- Introduction of Thiophene Ring : Utilizing coupling reactions to attach the thiophene moiety.

- Trifluoromethylation : Employing trifluoromethylating agents to introduce the trifluoromethyl group.

常见问题

Basic Question

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns. For example, the thiophene protons (δ 7.2–7.8 ppm) and trifluoromethyl group (δ -62 ppm in ) should align with analogous pyridine derivatives .

- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~450–470 Da) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions .

What biological targets or pathways are associated with this compound in preclinical research?

Advanced Question

This compound’s structural analogs (e.g., pexidartinib) inhibit tyrosine kinases like CSF1R (IC₅₀ ~20 nM) and KIT, which are implicated in tumor microenvironment modulation and neurodegenerative diseases . Key steps for target identification:

- In vitro kinase assays : Screen against a panel of kinases (e.g., CSF1R, FLT3) using ATP-competitive binding assays .

- Cellular assays : Test anti-proliferative effects in macrophage-dependent cancer models (e.g., glioblastoma xenografts) .

- Mechanistic studies : Use Western blotting to monitor downstream phosphorylation (e.g., ERK, AKT) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Question

- Core Modifications : Replace the thiophene ring with furan or pyrrole to assess impact on potency and selectivity .

- Trifluoromethyl Position : Compare activity of 6-(trifluoromethyl) vs. 5-substituted analogs to determine steric/electronic effects .

- Amide Linker : Evaluate methylene vs. ethylene spacers for conformational flexibility and binding affinity .

Methodology : Synthesize analogs and test in parallel using standardized assays (e.g., IC₅₀ determination in kinase panels) .

What strategies mitigate metabolic instability of the trifluoromethyl group in vivo?

Advanced Question

- Deuteriation : Replace CF₃ with CDF₃ to slow oxidative metabolism .

- Prodrug Design : Mask the amide group as ester or carbamate to enhance bioavailability .

- Metabolite Identification : Use LC-MS/MS to track hepatic metabolites (e.g., CYP450-mediated oxidation) in microsomal assays .

How should researchers address contradictions in reported synthetic yields or biological activities?

Advanced Question

- Reaction Replication : Verify literature protocols under inert atmospheres (N₂/Ar) and controlled temperatures .

- Batch Analysis : Compare multiple synthetic batches via HPLC to isolate batch-specific impurities .

- Assay Standardization : Use validated cell lines (e.g., THP-1 for CSF1R inhibition) and normalize data to reference inhibitors (e.g, pexidartinib) .

What computational methods predict binding modes and off-target effects?

Advanced Question

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with CSF1R’s ATP-binding pocket (PDB: 6DGM) .

- MD Simulations : Perform 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .

- Off-Target Screening : Query PubChem BioAssay or ChEMBL for structural analogs with known polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。